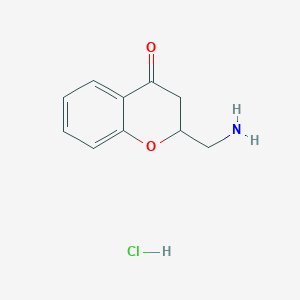

2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride

Description

2-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a bicyclic heterocyclic compound featuring a benzopyran core substituted with an aminomethyl group at position 2 and a ketone at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-(aminomethyl)-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7;/h1-4,7H,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUYEWTUNFBJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2H-1-benzopyran-4-one and an appropriate amine source.

Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the formation of the aminomethyl group. Common solvents include dichloromethane or ethanol, and the reaction temperature is maintained at around 50-80°C.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Reactions Involving the Aminomethyl Group

The primary amine group (-CH2NH2) participates in alkylation, acylation, and condensation reactions:

Alkylation with Aryl Halides

Reaction with benzyl chloride under basic conditions forms N-benzyl derivatives. This is critical for modifying pharmacological properties.

Example :

Acylation with Acid Chlorides

Acetylation enhances lipophilicity for improved blood-brain barrier penetration:

-

Conditions : Pyridine, CH2Cl2, 0°C → RT

-

Yield : 78–92%

Reduction of the Ketone Group

The 4-keto group undergoes selective reduction to form secondary alcohols, enabling further functionalization:

Cyclization and Ring-Opening Reactions

The benzopyran scaffold participates in ring-expansion and annulation reactions:

Pictet-Spengler Cyclization

Formation of tetrahydroisoquinoline derivatives via acid-catalyzed cyclization:

Epoxide Ring-Opening

Epoxide intermediates react with nucleophiles (e.g., amines) to form diols or amino alcohols:

Catalytic Coupling Reactions

Palladium-mediated cross-couplings introduce aryl/heteroaryl groups:

Suzuki-Miyaura Coupling

Aryl boronic acids couple at the C6 position of the benzopyran core:

Ester Hydrolysis

Methyl esters are hydrolyzed to carboxylic acids under basic conditions:

Comparative Reaction Efficiency

| Reaction Type | Catalyst | Time | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 5–23 min | 86–96% | |

| Epoxide Ring-Opening | Zn/Cr-LDH@PTRMS@NDBD@CuI | 10 min | 94% | |

| Pictet-Spengler | TFA | 12 h | 70–88% | |

| Reduction (NaBH4) | – | 2 h | 85% |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12ClNO2

- Molecular Weight : 213.66 g/mol

- CAS Number : 2060063-37-6

The compound features a benzopyran moiety with an aminomethyl group, which enhances its biological activity compared to other similar compounds. This structural uniqueness is pivotal for its applications in medicinal chemistry.

Biological Activities

Research indicates that 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exhibits several promising biological activities:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anticancer Potential : Interaction studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Applications in Medicinal Chemistry

Several studies have documented the applications of 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride:

- Neuroprotective Study : A study evaluated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative disorders.

- Anticancer Research : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Synthesis of Novel Derivatives : Researchers have successfully synthesized several derivatives based on this compound, leading to enhanced biological activities and improved efficacy in preclinical models.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Position 2 Substituent | Position 4/Other Substituents | Pharmacological Notes |

|---|---|---|---|---|

| Target Compound | Benzopyran | Aminomethyl | Ketone | Potential CNS modulation |

| 6-Amino-2,2-dimethyl analog | Benzopyran | 2,2-Dimethyl | 6-Amino, ketone | Building block (Enamine) |

| Milnacipran Hydrochloride | Cyclopropane | Aminomethyl | Diethylcarboxamide | SNRI for fibromyalgia |

| 8b | Fused pyran-benzopyran | 4-Methoxybenzoyl | 7-Methyl | Synthetic intermediate |

Biological Activity

2-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride is a synthetic organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a benzopyran moiety with an amino group, which enhances its pharmacological properties. Its molecular formula is C10H12ClNO2, with a molecular weight of approximately 213.66 g/mol .

Biological Activities

Research has demonstrated that 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride exhibits several significant biological activities:

- Serotonergic Activity : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. In studies, certain derivatives of this compound demonstrated high selectivity and potency as ligands for these receptors, indicating potential applications in treating mood disorders .

- Dopaminergic Activity : Some derivatives have also been evaluated for their interaction with dopamine receptors (D1 and D2), showcasing a mixed profile of receptor binding that could be beneficial in neuropharmacology .

- Neuroprotective Effects : The compound's structural characteristics suggest it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Structure-Activity Relationship

The unique structure of 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride contributes to its biological activity. The presence of the aminomethyl group is crucial for enhancing receptor binding affinity compared to other similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3,4-Dihydro-2H-1-benzopyran-4-one | C9H8O2 | Known for its sweet almond flavor; used in flavoring agents. |

| 2-Aminobenzyl alcohol | C8H11NO | Exhibits different biological activities; used in pharmaceuticals. |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | Related to neuroprotective agents; studied for anticancer properties. |

The comparison highlights how the specific combination of functional groups in 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride enhances its efficacy over structurally similar compounds .

Case Studies

Several studies have investigated the pharmacological potential of this compound:

- Receptor Binding Studies : A series of substituted derivatives were synthesized and evaluated for their binding affinity at various serotonin and dopamine receptors. One notable derivative exhibited high affinity for the 5-HT1A receptor, suggesting its potential as an anxiolytic agent .

- In Vivo Models : Animal studies have shown that compounds related to 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran demonstrate significant effects on locomotor activity, indicating possible applications in treating movement disorders such as Parkinson's disease .

- Pharmacokinetics : Research on the pharmacokinetic profiles of related compounds revealed favorable absorption and distribution characteristics, which are critical for their development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-one hydrochloride, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzopyran precursors and aminomethylating agents. Key intermediates, such as 6-amino-2,2-dimethyl derivatives, can be characterized via UV-Vis spectroscopy (λmax ~255 nm for related benzopyranones) and LC-MS for molecular weight confirmation . Buffer systems like ammonium acetate (pH 6.5) are critical for purification and stability during HPLC analysis .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer : Combine UV-Vis spectroscopy (to detect chromophores like the benzopyranone core) with high-resolution mass spectrometry (HRMS) for exact mass determination (e.g., exact mass 214.046 for related metabolites) . Nuclear magnetic resonance (NMR) is essential for verifying the aminomethyl substitution pattern and dihydrobenzopyran scaffold . Purity should be validated via HPLC using C18 columns and gradient elution with trifluoroacetic acid modifiers .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4 oral), skin/eye irritation (Category 2), and respiratory irritation. Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation. Store at -20°C in airtight containers to ensure stability ≥5 years .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer : Discrepancies often arise from differences in solvent systems, pH, or impurities. For stability studies, conduct accelerated degradation tests under varying temperatures and pH conditions, and monitor degradation products via LC-MS. Cross-reference with databases like NIST Chemistry WebBook for validated spectral data . Purity ≥98% (as in reference standards) minimizes batch variability .

Q. What strategies are recommended for studying the compound’s stability in biological matrices?

- Methodological Answer : Use simulated physiological conditions (e.g., PBS buffer, pH 7.4, 37°C) and track degradation kinetics via LC-MS/MS. Identify metabolites using exact mass matching (e.g., 214.046 Da for related metabolites) and compare fragmentation patterns with synthetic standards . Include protease inhibitors in matrices to prevent enzymatic degradation .

Q. How does structural modification of the benzopyranone core influence biological activity?

- Methodological Answer : Compare the target compound with analogs like milnacipran hydrochloride (a cyclopropane-carboxamide derivative) to assess the impact of the aminomethyl group on receptor binding. Use molecular docking and SAR studies to evaluate interactions with targets like serotonin/norepinephrine transporters . Substitute functional groups (e.g., methoxy or fluoro) to modulate lipophilicity and bioavailability .

Q. What advanced techniques address challenges in detecting trace impurities or metabolites?

- Methodological Answer : Employ ultra-high-performance LC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS for high-sensitivity impurity profiling. For metabolites, use stable isotope labeling or derivatization (e.g., dansyl chloride for amine groups) to enhance detection limits. Validate methods against pharmacopeial standards for impurities like aminopterin derivatives .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.